An In-Depth Technical Guide to 2,5-Diaryl-6H-1,3,4-oxadiazin-6-ones
An In-Depth Technical Guide to 2,5-Diaryl-6H-1,3,4-oxadiazin-6-ones
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Core Chemical Properties
The chemical properties of 2,5-diaryl-6H-1,3,4-oxadiazin-6-ones are influenced by the nature of the aryl substituents at the 2 and 5 positions. The core structure possesses a molecular formula of C₁₅H₁₀N₂O₂ and a molecular weight of approximately 250.25 g/mol .
Table 1: General Physicochemical Properties of 2,5-Diaryl-6H-1,3,4-oxadiazin-6-ones
| Property | Value |
| Molecular Formula | C₁₅H₁₀N₂O₂ |
| Molecular Weight | ~250.25 g/mol |
| Physical State | Typically crystalline solids |
| Solubility | Generally soluble in common organic solvents like dichloromethane, chloroform, and DMSO. Solubility in polar solvents like water is expected to be low. |
Note: Specific values for melting point, boiling point, and exact solubility are dependent on the specific aryl substituents and are not available for the diphenyl derivative in the reviewed literature.
Synthesis and Reactivity
The synthesis of 2,5-diaryl-6H-1,3,4-oxadiazin-6-ones is primarily achieved through the cyclodehydration of aroylhydrazones derived from phenylglyoxylic acid.[1] This approach offers a versatile route to various substituted derivatives.
General Experimental Protocol: Two-Step Synthesis of 2,5-Diaryl-6H-1,3,4-oxadiazin-6-ones
This protocol is a generalized procedure based on the known synthesis of related compounds.
Step 1: Formation of the N-aroylhydrazone intermediate
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An equimolar amount of a substituted benzohydrazide and phenylglyoxylic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.
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The reaction mixture is stirred at room temperature or gently heated for several hours to facilitate the condensation reaction, leading to the formation of the N-aroylhydrazone.
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The product can be isolated by filtration or evaporation of the solvent, followed by washing and drying.
Step 2: Cyclization to the 1,3,4-oxadiazin-6-one ring
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The N-aroylhydrazone intermediate is dissolved in an appropriate solvent, such as dichloromethane or THF.
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A dehydrating agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is added to the solution.
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The reaction mixture is stirred at room temperature for several hours until the cyclization is complete.
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The product is isolated by extraction and purified by column chromatography or recrystallization.
The 2,5-diphenyl-6-oxo-1,3,4-oxadiazine-6-one has been noted to act as a heterodiene in the preparation of anthracene derivatives, highlighting its utility in the synthesis of more complex polycyclic aromatic systems.[1]
Caption: Generalized synthetic workflow for 2,5-diaryl-6H-1,3,4-oxadiazin-6-ones.
Spectroscopic Characterization
While specific spectral data for 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one is not available, the following are expected characteristic signals based on the analysis of related structures.
Table 2: Expected Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | Aromatic protons (multiplets) in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would depend on the substitution pattern of the phenyl rings. |
| ¹³C NMR | Aromatic carbons in the range of δ 120-140 ppm. Carbonyl carbon (C=O) signal expected around δ 160-170 ppm. Signals for the C=N and C-O carbons of the oxadiazine ring would also be present. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the C=O (carbonyl) group around 1700-1750 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and C-O-C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight. Fragmentation patterns would involve the cleavage of the oxadiazine ring and loss of small molecules like CO₂ and N₂. |
Potential Biological Activity and Applications
Derivatives of 1,3,4-oxadiazines have been reported to exhibit a range of biological activities. Although no specific studies on the biological effects of 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one were identified, the broader class of 1,3,4-oxadiazin-5(6H)-ones has been investigated for their potential as monoamine oxidase (MAO) inhibitors. This suggests that the 2,5-diaryl substituted analogs could be of interest in the development of novel therapeutics for neurological disorders.
The reactivity of the 1,3,4-oxadiazin-6-one ring system as a heterodiene in Diels-Alder reactions also points to its utility as a synthetic intermediate in the construction of complex organic molecules, including polycyclic aromatic hydrocarbons.
Conclusion
The 2,5-diaryl-6H-1,3,4-oxadiazin-6-one scaffold represents a class of heterocyclic compounds with potential for further exploration in both medicinal chemistry and synthetic organic chemistry. While detailed characterization of the diphenyl derivative is not currently available in the public domain, the general synthetic routes and expected chemical properties provide a solid foundation for future research in this area. Further investigation is warranted to fully elucidate the specific properties and potential applications of this intriguing class of molecules.
